Amifloxacin
Overview
Description
Amifloxacin is a member of quinolines.
Mechanism of Action
Target of Action
Amifloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .
Mode of Action
This compound inhibits the activity of DNA gyrase and topoisomerase IV, thereby preventing the unwinding of bacterial DNA, which is a crucial step in DNA replication and transcription . This inhibition results in the cessation of bacterial cell growth and, in some cases, cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and transcription . This disruption leads to the cessation of bacterial growth and cell death .
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties :
- This compound excreted in the urine : 42.5% (14.5%) and 42.8% (10.6%) for males and females, respectively .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and, in some cases, bacterial cell death . This is achieved through the disruption of bacterial DNA replication and transcription, which are essential processes for bacterial survival and proliferation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the susceptibility of different bacterial strains to this compound can vary, affecting its overall efficacy . Additionally, the presence of other compounds or conditions in the environment could potentially affect the stability and activity of this compound .
Biochemical Analysis
Biochemical Properties
Amifloxacin interacts with various enzymes and proteins in the body. As a fluoroquinolone, it primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The interaction between this compound and these enzymes disrupts DNA replication, leading to bacterial cell death .
Cellular Effects
This compound’s effects on cells are primarily bactericidal. By inhibiting key enzymes involved in DNA replication, this compound prevents bacterial cells from dividing and proliferating . This disruption in cellular processes leads to the death of the bacterial cells, effectively treating the infection .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound inhibits their function, preventing the unwinding of bacterial DNA necessary for replication . This inhibition disrupts the bacterial cell cycle, leading to cell death .
Dosage Effects in Animal Models
Lower doses may be insufficient to fully inhibit bacterial growth, while higher doses could potentially lead to adverse effects
Metabolic Pathways
As a fluoroquinolone, it is likely metabolized in the liver, similar to other drugs in this class
Transport and Distribution
The transport and distribution of this compound within cells and tissues likely involve passive diffusion, as is common with many antibiotics . This process allows this compound to cross cell membranes and reach its target enzymes
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where it can interact with its target enzymes involved in DNA replication
Properties
IUPAC Name |
6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPNBWPIRDVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235519 | |
Record name | Amifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86393-37-5 | |
Record name | Amifloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86393-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amifloxacin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amifloxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TU5227KYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Amifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
Record name | Amifloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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